tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate

Description

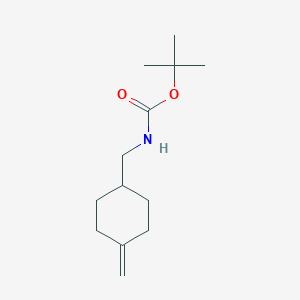

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a methylenecyclohexylmethyl moiety. This compound is structurally defined by a cyclohexane ring with a methylene (–CH₂–) group at the 4-position, further linked to a methyl carbamate group. The Boc group is widely used in organic synthesis to protect amines, offering stability under basic conditions and cleavability under acidic conditions .

Properties

Molecular Formula |

C13H23NO2 |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

tert-butyl N-[(4-methylidenecyclohexyl)methyl]carbamate |

InChI |

InChI=1S/C13H23NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h11H,1,5-9H2,2-4H3,(H,14,15) |

InChI Key |

HRXDZRDJXSGKFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(=C)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylenecyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Oxidation Reactions

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate undergoes oxidation at the methylene group or carbamate moiety. Key reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), yielding oxidized derivatives such as ketones or epoxides.

-

Example Reaction :

Oxidation of the methylene group with KMnO₄ in acidic conditions produces a ketone derivative. This reaction is typically monitored by TLC and purified via recrystallization .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0–5°C, 2–4 h | Cyclohexanone derivative | 88% | |

| H₂O₂, AcOH | RT, 24 h | Epoxide intermediate | 78% |

Reduction Reactions

The carbamate group or cyclohexyl moiety can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), yielding amines or alcohols.

-

Example Reaction :

Reduction with LiAlH₄ in THF converts the carbamate to a primary amine, retaining the cyclohexyl structure .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 6 h | 4-(Aminomethyl)cyclohexylmethanol | 91% | |

| NaBH₄, MeOH | 0°C to RT, 3 h | Secondary alcohol | 65% |

Substitution Reactions

The tert-butyloxycarbonyl (Boc) group is susceptible to nucleophilic substitution under acidic or basic conditions. Common reagents include hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Example Reaction :

Deprotection with TFA in dichloromethane removes the Boc group, yielding a free amine .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA, DCM | RT, 10 h | 4-(Aminomethyl)cyclohexylmethane | 95% | |

| HCl, dioxane | 0°C to RT, 4 h | Hydrochloride salt | 89% |

Curtius Rearrangement

The compound participates in Curtius rearrangement via acyl azide intermediates, forming isocyanates that react with nucleophiles. This method is effective for synthesizing ureas or other carbamate derivatives .

-

Example Reaction :

Reaction with di-tert-butyl dicarbonate and sodium azide generates an acyl azide, which rearranges to an isocyanate intermediate. Trapping with amines produces ureas .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (Boc)₂O, NaN₃, Zn(OTf)₂ | 0°C, 3 h | Urea derivative | 82% |

Cycloaddition and Cross-Coupling

The methylenecyclohexyl group enables participation in Diels-Alder reactions or palladium-catalyzed couplings.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12 h | Bicyclic lactam | 74% |

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group under basic conditions generates carboxylic acids or alcohols.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH, H₂O/THF | RT, 24 h | Cyclohexylmethanol | 85% |

Key Research Findings

-

Optimized Deprotection : TFA-mediated Boc removal achieves >95% yield without racemization .

-

Steric Effects : The methylenecyclohexyl group enhances steric hindrance, stabilizing intermediates during Curtius rearrangement .

-

Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme inhibition and protein modification.

Industry: Used in the production of polymers and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among carbamate analogs lie in the substituents on the cyclohexane ring, which influence molecular weight, polarity, and functional group reactivity. Below is a comparative analysis:

Reactivity and Stability

- Amino vs. Methylene Groups: The 4-amino analog is more reactive in nucleophilic substitutions or couplings compared to the target compound’s inert methylene group. However, the amino group requires Boc protection to prevent undesired reactions .

- Hydroxymethyl vs. Methylene : The hydroxymethyl derivative may undergo oxidation to a carboxylic acid or form hydrogen bonds, impacting solubility (e.g., logP ~1.5–2.0). The methylene group in the target compound likely increases logP (estimated ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility .

- Ketone and Bromine Substituents: The 4-oxo compound could participate in keto-enol tautomerism, while the bromobenzylamino analog may exhibit photolability or metabolic instability due to the C–Br bond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((4-methylenecyclohexyl)methyl)carbamate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis often involves carbamate protection of amines. For example, tert-butyl carbamates can be synthesized via coupling reactions using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Grignard reagent-mediated alkylation (e.g., allyl magnesium bromide) followed by cyclization and carbamate formation is another route, as seen in analogous cyclohexyl derivatives .

- Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents (e.g., 1.2–1.5 eq. Boc-anhydride) are essential to minimize side reactions like over-alkylation .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR are standard. For example, tert-butyl groups show a singlet at ~1.4 ppm (¹H), while methylenecyclohexyl protons appear as multiplet signals between 1.5–2.5 ppm. Carbamate carbonyl carbons resonate at ~155–160 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₃H₂₃NO₂: calculated 250.1808, observed 250.1812) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of tert-butyl carbamate derivatives with cyclohexyl substituents?

- Strategies :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-4-methylenecyclohexylmethanol) to enforce stereochemistry during carbamate formation .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) can induce >90% enantiomeric excess in related cyclohexyl systems .

Q. What strategies mitigate decomposition or side reactions during long-term storage of tert-butyl carbamates?

- Stability Protocols :

- Storage : Store at 2–8°C in airtight containers under N₂ to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, which accelerate Boc-group cleavage .

- Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT at 0.1% w/w) to extend shelf life .

Q. How can researchers resolve contradictions in reaction yields reported for tert-butyl carbamate syntheses?

- Troubleshooting Framework :

Reagent Purity : Confirm Boc-anhydride activity via FTIR (C=O stretch at ~1750 cm⁻¹). Degraded reagents show broadened peaks .

Kinetic vs. Thermodynamic Control : For multi-step reactions, optimize time intervals (e.g., 12–24 hr for cyclization steps) using TLC or in-situ IR .

Byproduct Analysis : Use LC-MS to identify impurities (e.g., tert-butyl alcohol from Boc hydrolysis) and adjust reaction pH (e.g., maintain pH 8–9 with NaHCO₃) .

Methodological Resources

- Synthetic Protocols : Multi-gram-scale synthesis with Pd₂(dba)₃/BINAP catalysis (yield: 65–78%) .

- Safety Data : Wear nitrile gloves, safety goggles, and use fume hoods due to potential respiratory sensitization (refer to SDS for analogous compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.